N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C15H18N4O3S2 and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H18N4O3S2
- Molecular Weight : 358.46 g/mol
- CAS Number : 577752-93-3
The presence of the thiadiazole moiety is significant as it is often associated with various biological activities, including anticancer effects.
In Vitro Studies
Recent studies have demonstrated that derivatives of thiadiazoles exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds related to this compound showed promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
The compound's efficacy was evaluated using the MTT assay, where a lower IC50 value indicates higher potency. For example, compound 4i demonstrated an IC50 value of 2.32 µg/mL against HepG2 cells, indicating strong anticancer activity compared to other tested compounds .
The anticancer activity of thiadiazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. Studies have shown that treatment with these compounds leads to:
- Cell Cycle Arrest : Significant arrest at the S and G2/M phases in treated cancer cells.
- Apoptotic Pathways : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptosis .
Case Study 1: MCF-7 Cell Line
In a controlled study involving MCF-7 cells, the compound exhibited a dose-dependent response with an IC50 value indicating significant growth inhibition. The study highlighted that structural modifications in the thiadiazole scaffold could enhance biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Case Study 2: HepG2 Cell Line
Another investigation focused on HepG2 cells revealed that this compound not only inhibited cell proliferation but also altered gene expression related to cell survival and apoptosis. The findings suggested that this compound could serve as a lead candidate for developing new anticancer agents targeting liver cancer .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-2-13-17-18-15(23-13)16-14(20)11-5-7-12(8-6-11)24(21,22)19-9-3-4-10-19/h5-8H,2-4,9-10H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDGKMHQKMNIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.